molecular formula C12H15NO3 B7723208 3-(Morpholin-4-ium-4-ylmethyl)benzoate

3-(Morpholin-4-ium-4-ylmethyl)benzoate

Cat. No.: B7723208
M. Wt: 221.25 g/mol
InChI Key: LZLRLAYVCUNAEX-UHFFFAOYSA-N
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Description

3-(Morpholin-4-ium-4-ylmethyl)benzoate is a benzoic acid derivative featuring a morpholinium group attached via a methylene (-CH₂-) linker at the meta position of the benzene ring. The morpholinium group introduces a quaternary ammonium charge, enhancing solubility in polar solvents and influencing intermolecular interactions such as hydrogen bonding and ionic forces.

Properties

IUPAC Name

3-(morpholin-4-ium-4-ylmethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-12(15)11-3-1-2-10(8-11)9-13-4-6-16-7-5-13/h1-3,8H,4-7,9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLRLAYVCUNAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC[NH+]1CC2=CC(=CC=C2)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Morpholin-4-ium p-aminobenzoate (MPABA)

Structural Differences :

  • MPABA (Morpholin-4-ium p-aminobenzoate) features a morpholinium group at the para position of the benzoate ring, along with an additional amino (-NH₂) substituent .
  • In contrast, 3-(Morpholin-4-ium-4-ylmethyl)benzoate has the morpholinium group at the meta position without an amino group.

Physical and Functional Properties :

  • Crystallography: MPABA crystallizes in a monoclinic system (space group Cc), stabilized by N–H···O and O–H···O hydrogen bonds . The meta-substituted target compound may exhibit distinct packing due to altered hydrogen-bonding geometry.
  • NLO Performance: MPABA demonstrates a second-harmonic generation (SHG) efficiency 11.45× greater than potassium dihydrogen phosphate (KDP), attributed to its polar crystal structure . The absence of an amino group and differing substituent position in this compound could reduce its NLO activity.
  • Dielectric Properties : MPABA has a low dielectric constant (ε = 4.2 at 1 MHz), advantageous for electro-optic applications . Comparable data for the target compound are unavailable.

Ethyl 4-(Sulfooxy)benzoate and Related Benzoates

Structural Differences :

  • Ethyl 4-(sulfooxy)benzoate (Compound 13 in ) contains a sulfonate group at the para position, conferring strong acidity and hydrophilicity .
  • The target compound’s morpholinium group provides a cationic charge instead of an anionic sulfonate, leading to divergent solubility and reactivity profiles.

Functional Implications :

  • Solubility: Sulfonate groups enhance water solubility, whereas morpholinium groups improve solubility in polar organic solvents (e.g., methanol, DMSO).

3-(2-Morpholin-4-yl-ethoxy)-benzoic Acid

Structural Differences :

  • This compound (CAS: 219935-32-7) features a morpholine group connected via a flexible ethoxy (-O-CH₂-CH₂-) linker at the meta position .
  • The target compound uses a rigid methylene (-CH₂-) linker, which may restrict conformational flexibility and alter steric interactions.

Methyl 3-Iodo-4-morpholinobenzoate

Structural Differences :

  • This iodinated derivative (CAS: 131614-73-7) includes a morpholino group and iodine at the 3- and 4-positions, respectively .

Reactivity :

  • Iodine substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the target compound’s morpholinium group may limit such reactivity due to its charged nature.

Data Table: Key Properties of Compared Compounds

Compound Name Substituent Position Functional Groups Key Properties Reference
This compound Meta Morpholinium, benzoate Charged, high polarity; NLO potential (inferred) N/A
MPABA Para Morpholinium, amino, benzoate SHG efficiency 11.45× KDP; ε = 4.2 (1 MHz); monoclinic (Cc)
Ethyl 4-(sulfooxy)benzoate Para Sulfonate, benzoate High acidity; water-soluble; bioactive
3-(2-Morpholin-4-yl-ethoxy)-benzoic acid Meta Morpholinoethoxy, benzoate Flexible linker; synthetic versatility
Methyl 3-iodo-4-morpholinobenzoate 3,4 Iodo, morpholino, benzoate Steric bulk; potential for radiochemistry

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